molecular formula C9H6BrNO2 B1370527 6-Bromo-1-methylindoline-2,3-dione CAS No. 667463-64-1

6-Bromo-1-methylindoline-2,3-dione

Cat. No. B1370527
CAS RN: 667463-64-1
M. Wt: 240.05 g/mol
InChI Key: SDRBNKIRHLSRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methylindoline-2,3-dione, also known as 6-Bromo-1-Methylisatin, is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.05 .


Synthesis Analysis

The synthesis of 6-Bromo-1-methylindoline-2,3-dione involves heating it with hydrazine hydrate at 100 °C for 1 hour and at 125 °C for another hour . The reaction mixture is then cooled, and dichloromethane (DCM) and water are added. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried, and concentrated. The residue is then purified via column chromatography .


Molecular Structure Analysis

The InChI code for 6-Bromo-1-methylindoline-2,3-dione is 1S/C9H6BrNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

6-Bromo-1-methylindoline-2,3-dione is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.813 mg/ml .

Scientific Research Applications

Antiarrhythmic Properties

6-Bromo-1-methylindoline-2,3-dione derivatives have been studied for their antiarrhythmic properties. Modifications to the structure of indoline-2,3-diones, like incorporating a bromo-substituted benzene ring, showed promising antiarrhythmic action with minimal toxicity in animal models. The structural alterations, particularly the introduction of a methanesulfonamide group, led to a decrease in acute toxicity, indicating potential therapeutic use for heart rhythm disorders (Stankevičienė et al., 2002).

Anticonvulsant Effects

Derivatives of 6-Bromo-1-methylindoline-2,3-dione have also been explored for their anticonvulsant effects. A library of new 1,3-substituted pyrrolidine-2,5-diones, potentially including derivatives of 6-Bromo-1-methylindoline-2,3-dione, was synthesized and tested for anticonvulsant activity. The compounds showed promise in various acute models of seizures in mice, indicating their potential in treating epilepsy or related neurological disorders (Rybka et al., 2017).

Antitumor Efficacy

Studies have assessed the antitumor potency of compounds structurally related to 6-Bromo-1-methylindoline-2,3-dione. For example, the novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione demonstrated significant tumor regression effects in murine tumors without notable cardiotoxicity, hepatotoxicity, or nephrotoxicity, highlighting the potential of structurally related compounds in cancer therapy (Mukherjee et al., 2013).

Antioxidant Activity

The role of compounds structurally related to 6-Bromo-1-methylindoline-2,3-dione in antioxidant activity has been a subject of study. Various methods, including tests based on the transfer of hydrogen atoms or electrons, have been used to determine the antioxidant activity of such compounds. This implies that derivatives of 6-Bromo-1-methylindoline-2,3-dione could be explored for their antioxidant properties, potentially applicable in food engineering, medicine, or pharmacy (Munteanu & Apetrei, 2021).

D-Amino Acid Oxidase Inhibition

Derivatives of 6-Bromo-1-methylindoline-2,3-dione, specifically 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, have been synthesized and found to be potent inhibitors of d-amino acid oxidase (DAAO). This suggests that they could potentially be used to modulate levels of d-serine, a co-agonist of the NMDA receptor implicated in neurological disorders like schizophrenia (Hin et al., 2015).

Safety and Hazards

The safety information for 6-Bromo-1-methylindoline-2,3-dione indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . The signal word for this compound is "Warning" .

properties

IUPAC Name

6-bromo-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBNKIRHLSRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648127
Record name 6-Bromo-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methylindoline-2,3-dione

CAS RN

667463-64-1
Record name 6-Bromo-1-methylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667463-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromoisatin (CAS#6326-79-0, 4.52 g, 20.0 mmol) in acetonitrile (150 mL) was added potassium carbonate (11.1 g, 80 mmol) followed by iodomethane (2.75 mL, 44.0 mind). The reaction was then placed at 60° C. and stirred for 40 minutes. The reaction was then cooled to room temperature, filtered and concentrated to 10% of the original volume. The reaction was then diluted with dichloromethane, water, and brine. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic extracts were combined, dried over anhydrous sodium sulfate filtered and concentrated to provide 6-bromo-1-methyl-1H-indole-2,3-dione as an orange solid without the need for further purification. The 6-bromo-1-methyl-1H-indole-2,3-dione (1.0 g, 4.2 mmol) was then treated with hydrazine hydrate (7.0 mL, 225 mmol). The reaction was heated to 130° C. and stirred for 80 minutes, at which time the reaction was placed at room temperature and cooled by the addition of ice. Once the reaction was cooled to room temperature it was diluted with dichloromethane and water and the layers were separated. The aqueous layer was extracted an additional two times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 2%) to afford 6-bromo-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 225.9 (M+H)+.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.